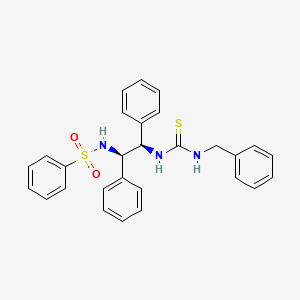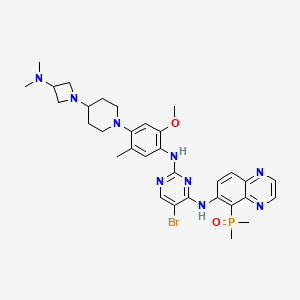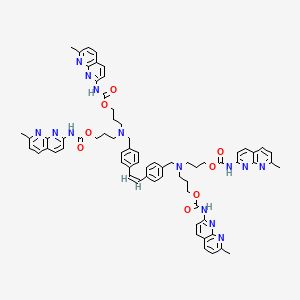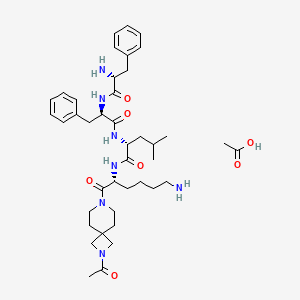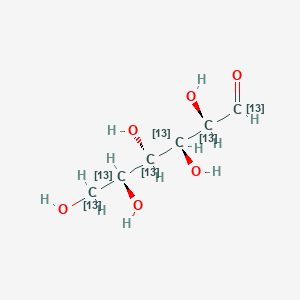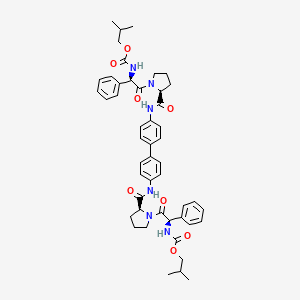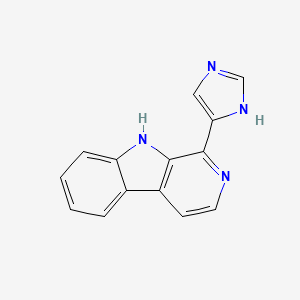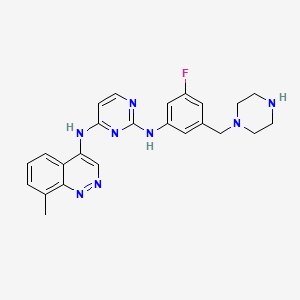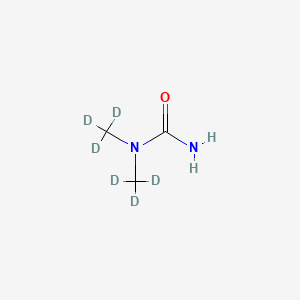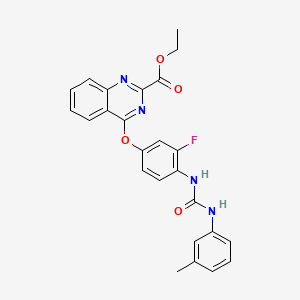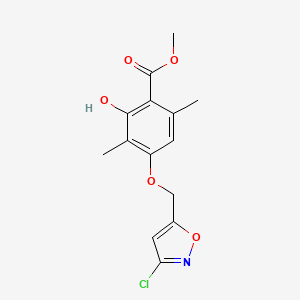
Anticancer agent 68
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 68 is a promising compound in the field of oncology due to its ability to arrest cells at the G2/M phase and induce programmed cell death. This compound has shown potential in upregulating tumor suppression via the activation of p53 and PTEN pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 68 involves several steps, including the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 68 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified anticancer properties.
Scientific Research Applications
Anticancer agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of different reaction conditions on anticancer activity.
Biology: Investigated for its ability to induce programmed cell death in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
Anticancer agent 68 exerts its effects by arresting cells at the G2/M phase of the cell cycle and inducing programmed cell death. This is achieved through the upregulation of tumor suppressor genes such as p53 and PTEN. The activation of these pathways leads to the inhibition of cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole-based compounds: These compounds share structural similarities with Anticancer agent 68 and have shown potent anticancer activity.
Coumarin-based compounds: These compounds also exhibit anticancer properties and have been studied for their mechanisms of action.
Isothiocyanates: Found in cruciferous vegetables, these compounds have been extensively investigated for their anticancer potential.
Uniqueness
This compound is unique due to its specific mechanism of action involving the activation of p53 and PTEN pathways. This distinguishes it from other compounds that may target different molecular pathways or have different modes of action.
Properties
Molecular Formula |
C14H14ClNO5 |
|---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3 |
InChI Key |
VEVJGXWLHBIRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


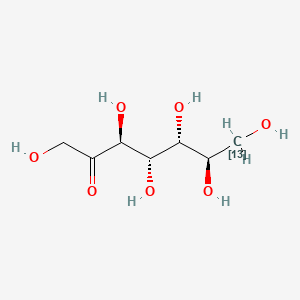
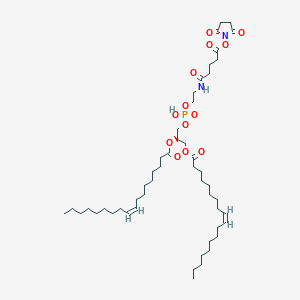
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
